8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
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Overview
Description
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. This compound is significant due to its versatile applications in various fields, including industrial and synthetic organic chemistry .
Preparation Methods
The synthesis of quinoline derivatives, including 8-chloro-1,2-dihydro-2,2,4-trimethylquinoline, can be achieved through several methods. Classical synthesis protocols such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods are commonly used . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods typically focus on optimizing yield and minimizing environmental impact.
Chemical Reactions Analysis
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, it can react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various drugs and bioactive molecules . In biology and medicine, it has been studied for its potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties . In industry, it is used as an antioxidant in rubber and latex products .
Mechanism of Action
The mechanism of action of quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. It can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions . The specific molecular targets and pathways depend on the context of its use, such as its role in drug development or industrial applications.
Comparison with Similar Compounds
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and 2-chloroquinoline-3-carbaldehyde . These compounds share similar structural features but differ in their specific functional groups and resulting properties. For example, 4-hydroxy-2-quinolones are known for their pharmaceutical applications, while 2-chloroquinoline-3-carbaldehyde is used in various synthetic reactions .
Properties
CAS No. |
7087-80-1 |
---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
8-chloro-2,2,4-trimethyl-1H-quinoline |
InChI |
InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-7,14H,1-3H3 |
InChI Key |
OMWKZDJMMWLMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2Cl)(C)C |
Origin of Product |
United States |
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